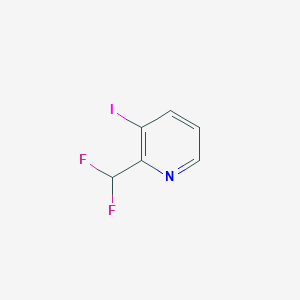
2-(Difluoromethyl)-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-iodopyridine is a heterocyclic organic compound that features both difluoromethyl and iodine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-iodopyridine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for this compound often involve metal-catalyzed cross-coupling reactions. These methods are efficient and allow for the large-scale production of the compound with high purity. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce a wide range of functionalized pyridines .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding. This interaction can modulate the biological activity of the compound, enhancing its lipophilicity, bioavailability, and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethyl)pyridine
- 3-Iodopyridine
- 2-(Trifluoromethyl)-3-iodopyridine
Comparison: 2-(Difluoromethyl)-3-iodopyridine is unique due to the presence of both the difluoromethyl and iodine substituents on the pyridine ring. This combination of functional groups imparts unique chemical properties, such as increased reactivity in cross-coupling reactions and enhanced biological activity. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C6H4F2IN |
|---|---|
Molekulargewicht |
255.00 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |
InChI-Schlüssel |
AUUDXSOERMVMCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


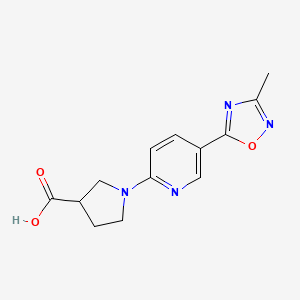
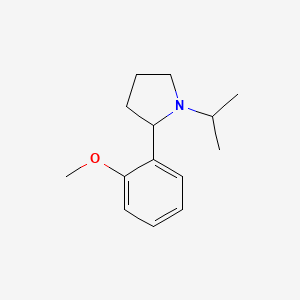
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
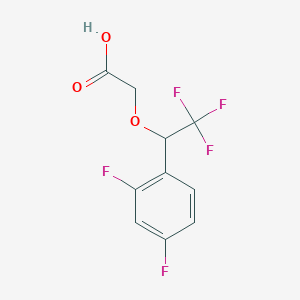

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
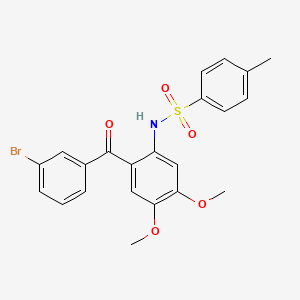
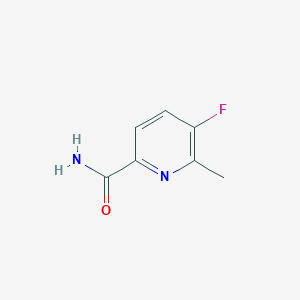

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)


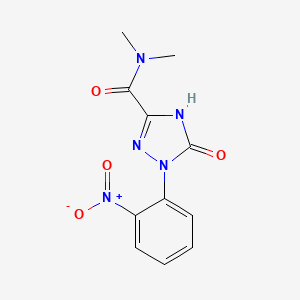
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
